trans-4-Tridecene
Description
Properties
CAS No. |
41446-55-3 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(E)-tridec-4-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7,9H,3-6,8,10-13H2,1-2H3/b9-7+ |
InChI Key |
UJZLNVCZGZKIHR-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCC |
Canonical SMILES |
CCCCCCCCC=CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-4-Tridecene can be synthesized through several methods. One common approach involves the coupling of 1-decyne with 1-bromopropane, followed by hydrogenation using a Lindlar catalyst (Pd/CaCO3) to obtain the trans isomer . Another method includes the reaction of the alkyne with lithium aluminum hydride (LiAlH4) under reflux conditions in diglyme .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: trans-4-Tridecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or alcohols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield tridecane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Tridecane.
Substitution: Halogenated tridecenes.
Scientific Research Applications
trans-4-Tridecene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in the defensive secretions of certain insects, such as stink bugs.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which trans-4-Tridecene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it is part of the defensive secretions that deter predators . In chemical reactions, the double bond in this compound is the primary site of reactivity, allowing for various transformations such as oxidation, reduction, and substitution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
trans-4-Tridecene shares similarities with other medium-chain alkenes, such as 1-tridecene, cis-4-tridecene, and trans-5-tetradecene. Key differentiating factors include:
| Property | This compound | 1-Tridecene | cis-4-Tridecene | trans-5-Tetradecene |
|---|---|---|---|---|
| Molecular Formula | C₁₃H₂₆ | C₁₃H₂₆ | C₁₃H₂₆ | C₁₄H₂₈ |
| Boiling Point (°C) | ~230 (estimated) | ~235 | ~228 | ~245 |
| Melting Point (°C) | -45 to -50 | -30 | -55 | -40 |
| Solubility (in hexane) | High | High | High | Moderate |
| Double Bond Position | 4 (trans) | 1 (terminal) | 4 (cis) | 5 (trans) |
The trans-configuration in this compound reduces steric strain compared to its cis-isomer, resulting in lower melting points and altered reactivity . Its longer chain compared to 1-tridecene increases hydrophobic interactions but reduces volatility.
Chemical Reactivity
- Catalytic Hydrogenation : this compound undergoes hydrogenation slower than 1-tridecene due to steric hindrance at the internal double bond. However, it is more reactive than cis-4-tridecene in transition-metal-catalyzed reactions, as the trans geometry allows better ligand coordination .
- Oxidation : Like other alkenes, it reacts with ozone and peroxides. However, its internal double bond position makes it less prone to autoxidation than terminal alkenes.
Toxicological and Environmental Profiles
Data on this compound’s toxicity are sparse, but analogies to similar alkenes suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rodents). Its environmental persistence is moderate (estimated half-life in soil: 30–60 days), though biodegradation rates are slower than for branched alkenes . The Comparative Toxicogenomics Database (CTD) highlights gaps in understanding its chronic effects, emphasizing the need for targeted studies .
Analytical Challenges
Extracting this compound from complex matrices (e.g., polymer blends) may yield incomplete recovery due to its non-polarity and matrix interactions . Analytical methods like GC-MS require careful calibration to distinguish it from isomers, as retention times and mass spectra overlap with cis-4-tridecene and trans-5-tetradecene .
Biological Activity
Introduction
Trans-4-tridecene is an unsaturated hydrocarbon belonging to the alkene family, notable for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, antioxidant effects, and potential applications in various fields, supported by relevant research findings and case studies.
This compound (C13H26) is characterized by a double bond between the fourth and fifth carbon atoms. Its structure can be depicted as follows:
This compound's unique structure contributes to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Research indicates that alkenes, including this compound, can disrupt microbial cell membranes, leading to cell lysis and death.
Case Study: Antimicrobial Efficacy
A study conducted by Al-Shabib et al. (2018) assessed the antimicrobial properties of various alkenes, including this compound. The results demonstrated a notable inhibition of bacterial growth against:
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 22 |
| Pseudomonas aeruginosa | 18 |
These findings suggest that this compound could serve as a potential natural preservative in food and pharmaceutical applications.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Research Findings on Antioxidant Activity
In a comparative study of various compounds, this compound was found to exhibit significant radical scavenging activity. The DPPH assay results indicated that this compound had an IC50 value comparable to standard antioxidants such as ascorbic acid.
| Compound | IC50 (µg/ml) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 40 |
This data highlights the potential of this compound as a natural antioxidant agent.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms of this compound with biological targets. For instance, docking simulations with enzymes involved in oxidative stress revealed strong binding affinities, suggesting that this compound may inhibit these enzymes effectively.
Docking Results Summary
The following table summarizes the binding affinities of this compound with key enzymes:
| Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Dihydrofolate Reductase | -7.5 |
| Cyclooxygenase (COX) | -8.0 |
These findings indicate that this compound could be a candidate for drug development targeting oxidative stress-related conditions.
Q & A
What experimental methodologies are optimal for synthesizing trans-4-Tridecene with high stereochemical purity?
Category: Basic Research
Answer:
Synthesis of trans-4-Tridecene requires precise control over reaction conditions to favor the trans configuration. A recommended approach involves catalytic hydrogenation of 4-Tridecyne using Lindlar’s catalyst (poisoned palladium), which selectively produces the trans isomer . Key steps include:
- Parameter optimization: Systematically vary temperature (e.g., 25–50°C), hydrogen pressure (1–3 atm), and reaction time to maximize yield and purity.
- Purity assessment: Use gas chromatography (GC) with flame ionization detection (FID) to quantify isomer ratios and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry .
- Replication: Conduct triplicate trials to ensure reproducibility and calculate standard deviations for yield and purity .
How can researchers characterize the physicochemical properties of this compound to distinguish it from its cis isomer?
Category: Basic Research
Answer:
Differentiating trans and cis isomers demands a combination of spectroscopic and chromatographic techniques:
- Spectroscopy: Compare NMR chemical shifts; trans isomers typically exhibit distinct coupling patterns due to reduced steric hindrance. Infrared (IR) spectroscopy can identify alkene C-H out-of-plane bending vibrations (~965 cm for trans) .
- Chromatography: Use reverse-phase HPLC with a chiral stationary phase or GC with a polar column (e.g., DB-WAX) to resolve isomers based on retention times .
- Data validation: Cross-reference results with computational simulations (e.g., density functional theory, DFT) to predict spectral profiles .
What are the best practices for evaluating the thermal stability of this compound under varying environmental conditions?
Category: Basic Research
Answer:
Thermal stability studies should employ controlled degradation experiments:
- Experimental design: Expose trans-4-Tridecene to temperatures (e.g., 50–150°C) in inert (N) and oxidative (O) atmospheres using a thermogravimetric analyzer (TGA) .
- Kinetic analysis: Monitor decomposition rates via GC-MS and apply the Arrhenius equation to calculate activation energy ().
- Error mitigation: Include control samples and repeat experiments to account for instrumental variability .
How can contradictory data in literature regarding this compound’s reactivity with electrophilic reagents be resolved?
Category: Advanced Research
Answer:
Contradictions often arise from differences in reaction conditions or analytical methods. A systematic approach includes:
- Meta-analysis: Compile datasets from published studies and identify variables (e.g., solvent polarity, reagent stoichiometry) influencing outcomes .
- Sensitivity testing: Replicate key experiments under standardized conditions, controlling for humidity, temperature, and catalyst purity .
- Mechanistic studies: Use deuterium labeling or kinetic isotope effects (KIE) to elucidate reaction pathways and intermediate formation .
What advanced computational strategies can predict this compound’s behavior in supramolecular assemblies?
Category: Advanced Research
Answer:
Computational modeling enhances understanding of non-covalent interactions:
- Molecular dynamics (MD): Simulate interactions with host molecules (e.g., cyclodextrins) under varying pH and solvent conditions .
- Docking studies: Use software like AutoDock Vina to predict binding affinities and conformational changes.
- Validation: Cross-check computational results with experimental data from X-ray crystallography or NMR titration .
How does the stereochemistry of this compound influence its role as a ligand in transition-metal catalysis?
Category: Advanced Research
Answer:
The trans configuration affects metal coordination geometry and catalytic efficiency:
- Comparative studies: Synthesize cis/trans isomers and evaluate their performance in catalytic cycles (e.g., hydroformylation) using in situ FTIR or Raman spectroscopy .
- X-ray diffraction (XRD): Resolve metal-ligand complexes to determine bond angles and steric effects.
- Kinetic profiling: Measure turnover frequencies (TOF) and compare selectivity trends via GC-MS .
What methodologies are recommended for analyzing environmental degradation pathways of this compound?
Category: Advanced Research
Answer:
Study degradation using eco-toxicological assays and advanced analytics:
- Simulated environments: Expose the compound to UV light, microbial consortia, or aqueous oxidants (e.g., HO) in controlled bioreactors .
- Metabolite identification: Use high-resolution LC-QTOF-MS to trace degradation products and propose mechanistic pathways.
- Ecotoxicity assessment: Conduct Daphnia magna or Aliivibrio fischeri bioassays to evaluate environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
